molecular formula C12H8O4 B11094602 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

Cat. No.: B11094602
M. Wt: 216.19 g/mol
InChI Key: DPEBIOMWFKNMDW-UHFFFAOYSA-N
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Description

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are commonly found in natural products

Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C12H8O4/c1-6-4-10(14)16-12-7(6)2-3-9-11(12)8(13)5-15-9/h2-4H,5H2,1H3

InChI Key

DPEBIOMWFKNMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylcoumarin with furan in the presence of a strong acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, alkyl groups, and other substituents can be introduced using appropriate halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antifungal activity may be due to the inhibition of key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its furochromene framework differentiates it from other chromenes, making it a valuable compound for research and application in various fields.

Biological Activity

4-Methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione, also known by its CAS number 93353-47-0, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C12_{12}H8_{8}O4_{4}
  • Molecular Weight : 216.19 g/mol
  • InChIKey : DPEBIOMWFKNMDW-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. The compound's structure allows it to interact effectively with reactive oxygen species (ROS), thereby reducing cellular damage.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values ranging from 10.4 to 34.2 μM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Cyclooxygenase and Lipoxygenase : Studies have reported that derivatives of this compound inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes. This inhibition can be beneficial in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituents on the furan ring significantly affect enzyme inhibition potency.
  • Electron-withdrawing groups enhance activity against cholinesterases while electron-donating groups tend to reduce it.

Study 1: Antioxidant and Anti-inflammatory Effects

A study investigated the antioxidant and anti-inflammatory effects of various derivatives of furochromenes, including this compound. Results showed that compounds with methoxy groups exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The presence of these groups was correlated with increased radical scavenging capacity .

Study 2: Neuroprotective Potential

Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings indicated that treatment with this compound led to a significant reduction in cell death in models of neurodegeneration, suggesting its potential as a therapeutic agent for neuroprotection .

Data Summary

Biological ActivityObservationsIC50_{50} Values (μM)
AntioxidantEffective radical scavengerN/A
AChE InhibitionModerate inhibition10.4 - 34.2
BChE InhibitionModerate inhibition7.7 - 30.1
COX-2 InhibitionModerate inhibitionN/A
LOX InhibitionModerate inhibitionN/A

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